2-chloro-N-(4-cyanophenyl)propanamide

Description

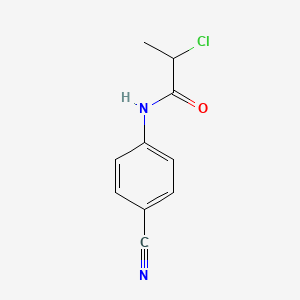

2-Chloro-N-(4-cyanophenyl)propanamide (CAS: 572881-44-8) is a chloro-substituted propanamide derivative featuring a 4-cyanophenyl group. Its molecular formula is C₁₀H₉ClN₂O, with a molecular weight of 208.64 g/mol . Key physical properties include a melting point of 138–140°C, boiling point of 418.3±30.0°C, and density of 1.3±0.1 g/cm³ .

Properties

CAS No. |

40781-36-0 |

|---|---|

Molecular Formula |

C10H9ClN2O |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

2-chloro-N-(4-cyanophenyl)propanamide |

InChI |

InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-4-2-8(6-12)3-5-9/h2-5,7H,1H3,(H,13,14) |

InChI Key |

YJKWYWDSLSGVDW-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)C#N)Cl |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C#N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Propanamides

2-Chloro-N-(4-methylphenyl)propanamide (CNMP)

- Molecular Formula: C₁₀H₁₂ClNO

- Key Differences: Replaces the 4-cyanophenyl group with a 4-methylphenyl moiety.

- Properties: The methyl group (electron-donating) increases hydrophobicity compared to the cyano group (electron-withdrawing). CNMP is utilized in continuous crystallization studies, highlighting its role in pharmaceutical intermediate synthesis .

- Applications : Key starting material for α-thio-β-chloroacrylamides, emphasizing its utility in scalable API manufacturing .

2-Bromo-N-(4-chlorophenyl)propanamide

- Molecular Formula: C₉H₉BrClNO

- Key Differences : Bromine replaces chlorine at the propanamide α-position.

Substituent Position and Bioactivity

4-Cyanophenyl vs. 3-Cyanophenyl Analogs

- Example: Compound 80 (3-cyanophenyl analog) exhibits reduced dual RNase H/IN inhibition (IC₅₀: 1.77 µM RNase H, 1.18 µM IN) compared to the 4-cyanophenyl derivative 79, underscoring the importance of para-substitution for balanced inhibitory activity .

- Meta-Substituted Analogs: Compounds 81 (5-pyrimidyl) and 82 (3-cyanophenyl) show higher selectivity for RNase H over IN compared to para-substituted analogs, suggesting meta-substitution favors target specificity .

Functional Group Modifications

2-Chloro-N-(4-cyanophenyl)acetamide

- Molecular Formula : C₉H₇ClN₂O

- Key Differences : Acetamide (C₂ backbone) replaces propanamide (C₃).

- Impact : Shorter carbon chain reduces molecular weight (192.62 g/mol ) and alters solubility. Used in synthetic organic chemistry for intermediate synthesis .

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)propanamide

- Molecular Formula : C₇H₉ClN₂OS

- Key Differences: Thiazole ring replaces the 4-cyanophenyl group.

Complex Substitutions

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Molecular Formula : C₁₆H₁₉ClN₂O

- Key Features : Combines chlorophenethyl and isobutylphenyl groups.

- Synthesis : Prepared via Schotten-Baumann reaction, demonstrating adaptability in amide bond formation for diverse pharmacological scaffolds .

MR-39

Comparative Data Table

Key Research Findings

- Substituent Position: Para-substituted 4-cyanophenyl groups optimize dual enzyme inhibition (RNase H/IN), while meta-substitution enhances selectivity .

- Halogen Effects : Bromine analogs exhibit slower reaction kinetics due to steric bulk, whereas chlorine balances reactivity and stability .

- Backbone Modifications : Propanamide derivatives (C₃) generally show higher thermal stability compared to acetamides (C₂), as seen in melting point data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.